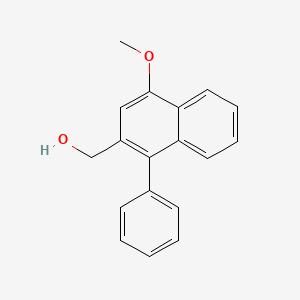

(4-Methoxy-1-phenylnaphthalen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-1-phenylnaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-20-17-11-14(12-19)18(13-7-3-2-4-8-13)16-10-6-5-9-15(16)17/h2-11,19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEITBMLBLYSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 1 Phenylnaphthalen 2 Yl Methanol

Novel and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of novel and sustainable methods that improve efficiency, reduce waste, and utilize catalytic systems. The functionalization of naphthalene (B1677914) has been a fertile ground for such innovations.

Catalytic systems are central to modern synthetic chemistry, offering pathways to complex molecules under mild conditions with high selectivity. For naphthalene functionalization, transition metal catalysis has emerged as a particularly powerful tool, enabling reactions that are difficult or impossible to achieve through traditional methods. thieme-connect.comacs.org These catalytic cycles often involve C-H activation or cross-coupling reactions to build the molecular framework. researchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions provide a robust and versatile method for synthesizing substituted naphthalenes. A plausible and efficient strategy to construct the (4-Methoxy-1-phenylnaphthalen-2-yl)methanol framework would involve the late-stage introduction of the C1-phenyl group onto a pre-functionalized naphthalene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. thieme-connect.com

This approach offers a convergent and highly modular route where the naphthalene core and the phenyl group are brought together in a final key step. The general sequence for such a synthesis is outlined below.

Table 2: Hypothetical Synthesis via Suzuki Cross-Coupling

| Step | Reaction | Precursors & Reagents | Product |

|---|---|---|---|

| 1 | Halogenation | 4-Methoxy-naphthalene-2-carboxylic acid ester | 1-Bromo-4-methoxy-naphthalene-2-carboxylic acid ester |

| 2 | Suzuki Coupling | 1-Bromo-naphthalene intermediate, Phenylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base | 4-Methoxy-1-phenyl-naphthalene-2-carboxylic acid ester |

| 3 | Reduction | Naphthalene ester intermediate, Reducing agent (e.g., LiAlH₄) | this compound |

This strategy highlights the power of transition metal catalysis to forge challenging C(sp²)-C(sp²) bonds, like the one between the naphthalene C1 and the phenyl ring, with high efficiency and functional group tolerance. thieme-connect.comnih.gov The development of such catalytic protocols has significantly expanded the accessibility of complex polycyclic aromatic hydrocarbons. acs.org

Catalytic Reaction Systems for Naphthalene Functionalization

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering mild reaction conditions and avoiding the use of toxic heavy metals. nih.gov For the synthesis of polysubstituted naphthalenes, organocatalytic benzannulation reactions represent a key strategy. nih.gov These reactions can be employed to build the core naphthalene ring system with the required substitution pattern.

One plausible organocatalytic approach to a precursor of this compound could involve a secondary amine-catalyzed [4+2] benzannulation. In this type of reaction, an α,β-unsaturated aldehyde could react with a suitable four-carbon component to construct the aromatic ring. For instance, a cinnamaldehyde (B126680) derivative (providing the phenyl group at position 1) could react with a substituted dienophile in the presence of a chiral diarylprolinol silyl (B83357) ether or a simple amine catalyst like pyrrolidine (B122466) to assemble the naphthalene core. nih.gov

The general mechanism for such a transformation involves the formation of a reactive enamine or diene intermediate from the starting materials, which then undergoes a cycloaddition reaction followed by an aromatization step to yield the polysubstituted naphthalene. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the annulation.

| Catalyst Type | Example Catalyst | Typical Reaction | Key Advantages |

|---|---|---|---|

| Secondary Amine | Pyrrolidine | [4+2] Benzannulation | Readily available, mild conditions |

| Chiral Diarylprolinol Silyl Ether | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Asymmetric [4+2] Benzannulation | Enantioselective control |

| N-Heterocyclic Carbene (NHC) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | Umpolung strategies for annulation | Unique reactivity patterns |

| Phosphine (B1218219) | Triphenylphosphine (Ph₃P) | [4+2] Michael–vinylogous Mannich–aromatization cascade | Versatile for cascade reactions nih.gov |

Photochemical and Electrochemical Synthesis Methodologies

Alternative energy sources like light and electricity can drive unique chemical transformations for the synthesis of complex aromatic systems.

Photochemical Synthesis: Photochemical reactions, particularly intramolecular cycloadditions, can be a powerful method for forming the naphthalene ring system. For instance, a suitably designed precursor, such as a benzylallene derivative, can undergo a ring-closing reaction upon photoexcitation to form a dihydronaphthalene intermediate, which can then aromatize to the naphthalene product. researchgate.net The wavelength of the light used for photoexcitation can influence the product yields and distribution. researchgate.net While a direct photochemical synthesis of this compound is not explicitly documented, this strategy could be applied to construct the core skeleton.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants or reductants. nih.govaalto.fi The anodic oxidation of naphthol derivatives, for example, has been shown to lead to coupling reactions and the formation of complex polycyclic structures. nih.gov For the synthesis of the target molecule, an electrochemical approach could be envisioned for the key bond-forming steps. For example, the phenyl group at the 1-position could potentially be installed via an electrochemical cross-coupling reaction. The electrochemical response of functionalized naphthalenes is highly dependent on the substituents present, which affect their oxidation and reduction potentials. aalto.fiaalto.fi

| Methodology | General Principle | Potential Application for Target Compound | Advantages | Challenges |

|---|---|---|---|---|

| Photochemical | UV or visible light-induced cyclization of acyclic precursors. researchgate.net | Formation of the naphthalene core from a substituted benzylallene. | Mild conditions, access to strained systems. nih.gov | Requires specific chromophores, potential for side reactions. |

| Electrochemical | Anodic oxidation or cathodic reduction to form key bonds. nih.gov | Oxidative coupling to introduce the phenyl group or dearomatization/rearomatization sequences. | Avoids stoichiometric chemical reagents, high functional group tolerance. | Requires specialized equipment, solvent/electrolyte optimization is critical. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. Key principles applicable to the synthesis of this compound include atom economy, use of safer solvents, and energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Annulation and cycloaddition reactions are often highly atom-economical as they form multiple bonds in a single step with few or no byproducts.

Solvent-Free and Safer Solvents: Whenever possible, reactions should be conducted without a solvent or in environmentally benign solvents like water or ethanol (B145695). Catalyst-free, one-pot domino reactions in ethanol have been described for the synthesis of other functionalized naphthalene-related heterocycles, showcasing a green approach. rsc.org

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as some organocatalytic and photochemical reactions, can significantly reduce energy consumption compared to traditional high-temperature methods. nih.govrochester.edu

Optimization and Scale-Up Considerations for Research Purposes

For the practical synthesis of this compound for research applications, optimization of the synthetic route to maximize yield and purity is crucial.

Yield Enhancement and Side Product Minimization Strategies

A plausible and widely used method for constructing the C1-phenyl bond on the naphthalene core is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction would involve the coupling of a bromonaphthalene precursor with phenylboronic acid.

Yield Enhancement:

Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often improve the efficiency of the catalytic cycle.

Base and Solvent: The base plays a crucial role in the transmetalation step. A systematic screening of bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvents (e.g., DME, toluene, ethanol/water mixtures) is necessary to find the optimal conditions. nih.govmdpi.com

Reaction Temperature: Careful control of the reaction temperature can improve yield and reduce decomposition.

Side Product Minimization:

Homocoupling: A common side product in Suzuki couplings is the homocoupling of the boronic acid. This can often be minimized by the slow addition of the boronic acid or by using a specific palladium-to-ligand ratio.

Protodeborylation: The cleavage of the C-B bond of the boronic acid by the base can be a competing reaction. Using weaker bases or carefully controlling the reaction conditions can mitigate this issue. nih.gov

Regioisomers: In the initial construction of the naphthalene ring, the formation of undesired regioisomers is a significant challenge. The choice of synthetic strategy (e.g., directed C-H functionalization or specific annulation reactions) is key to controlling regioselectivity. nih.gov

Purification Techniques for Synthetic Products

The purification of the final product and synthetic intermediates is essential to obtain this compound in high purity. Given the polar alcohol functionality and the aromatic backbone, a combination of chromatographic and crystallization techniques would be employed.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying naphthalene derivatives. The polarity of the eluent system is critical for achieving good separation. A gradient elution starting with a non-polar solvent (e.g., hexanes or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be effective. For very polar naphthalene derivatives, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography might be necessary. biotage.com

Recrystallization: Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For naphthalene derivatives, common solvents for recrystallization include methanol (B129727), ethanol, or solvent pairs like hexane/ethyl acetate or methanol/water. rochester.edusandiego.edu

| Technique | Stationary Phase/Solvent System | Typical Application | Considerations |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel; Hexane/Ethyl Acetate gradient | Separation of reaction mixtures and removal of non-polar impurities. | Proper choice of eluent polarity is crucial for separation. |

| Reversed-Phase Chromatography | C18 Silica; Acetonitrile (B52724)/Water gradient | Purification of polar naphthalene derivatives. researchgate.net | Useful when normal-phase chromatography is ineffective. |

| Recrystallization | Methanol, Ethanol, or Hexane/Dichloromethane (B109758) | Final purification to obtain high-purity crystalline material. sandiego.edu | Requires screening of various solvents to find optimal conditions. |

| Preparative HPLC | C18 or Silica columns | High-resolution separation for obtaining analytical-grade samples. | More expensive and time-consuming for large quantities. |

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 1 Phenylnaphthalen 2 Yl Methanol

Reactivity Profile of the Methanol (B129727) Moiety

The primary alcohol group is the most reactive site for many chemical transformations, including oxidation and nucleophilic substitution.

The primary alcohol of (4-Methoxy-1-phenylnaphthalen-2-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 4-methoxy-1-phenylnaphthalene-2-carbaldehyde, or the carboxylic acid, 4-methoxy-1-phenylnaphthalene-2-carboxylic acid. The choice of oxidant and reaction conditions is crucial for achieving the desired product.

Mild oxidizing agents are employed for the selective conversion to the aldehyde. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC), Pyridinium dichromate (PDC), or conditions used in Swern and Dess-Martin periodinane oxidations. These methods prevent over-oxidation to the carboxylic acid.

Conversely, strong oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), or Jones reagent are effective for this transformation. The existence of derivatives such as 4-methoxy-1-phenyl-2-naphthamide (B15231894) and 4-methoxy-1-phenyl-2-naphthoyl chloride implies the synthesis of the corresponding carboxylic acid as a precursor. chemsynthesis.com

| Target Product | Reagent(s) | Typical Conditions |

| 4-Methoxy-1-phenylnaphthalene-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) |

| 4-Methoxy-1-phenylnaphthalene-2-carbaldehyde | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C) |

| 4-Methoxy-1-phenylnaphthalene-2-carboxylic acid | Potassium permanganate (KMnO₄) | Basic, followed by acidic workup |

| 4-Methoxy-1-phenylnaphthalene-2-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone |

The mechanism of oxidation dictates the selectivity of the reaction. In the case of chromium-based reagents like PCC, the reaction begins with the formation of a chromate (B82759) ester from the alcohol and the oxidant. In the subsequent step, a base (such as pyridine (B92270), present in the reagent) abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the aldehyde. The anhydrous conditions of reagents like PCC in dichloromethane are key to stopping the reaction at the aldehyde stage, as the presence of water would lead to the formation of a hydrate (B1144303) intermediate, which can be further oxidized to the carboxylic acid.

For a reaction like the Swern oxidation, the mechanism involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction (E2 mechanism) via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. mdpi.com The low-temperature conditions are essential to prevent side reactions.

The hydroxyl group of the methanol moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. This can be achieved either by protonation under acidic conditions or by conversion to an intermediate such as a tosylate or a haloalkane. The reaction generally proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored due to the stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating naphthalene (B1677914) system. libretexts.org

Etherification: Ethers can be synthesized from this compound through various methods. A common laboratory method is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether. Another approach is reductive etherification, which can convert aldehydes to ethers via an alcohol intermediate, a process catalyzed by Lewis acids. osti.gov

Esterification: Esters are readily formed by reacting the alcohol with carboxylic acids or their derivatives. The Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. manchester.ac.ukresearchgate.net The reaction is an equilibrium process, and water is typically removed to drive it towards the product. For higher yields and milder conditions, more reactive acylating agents are used, such as acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl or carboxylic acid byproduct.

| Reaction Type | Reagents | Product Class |

| Etherification (Williamson) | 1. NaH; 2. R-X (e.g., CH₃I) | Alkyl ether |

| Esterification (Fischer) | R-COOH, H₂SO₄ (cat.) | Ester |

| Esterification | R-COCl, Pyridine | Ester |

| Esterification | (R-CO)₂O, Pyridine | Ester |

The hydroxyl group can be directly replaced by a halogen atom using specific halogenating agents. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding chloride, (2-(chloromethyl)-4-methoxy-1-phenylnaphthalene), while phosphorus tribromide (PBr₃) is used for the bromide. These reactions typically proceed via an Sₙ2-type mechanism.

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and readily undergo nucleophilic substitution with halide ions (e.g., NaCl, KBr) to yield the halogenated product.

The resulting (2-(halomethyl)-4-methoxy-1-phenylnaphthalene) is a versatile intermediate for further synthesis. It can be used in a variety of subsequent transformations, including the formation of Grignard reagents, further nucleophilic substitutions to introduce other functional groups (e.g., -CN, -N₃), and as a substrate in cross-coupling reactions.

Nucleophilic Substitution Reactions at the Methanol Carbon

Reactivity of the Substituted Naphthalene Core

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this substitution is governed by the electronic effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the phenyl group (-C₆H₅), and the methanol group (-CH₂OH).

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring.

Phenyl Group (-C₆H₅): The phenyl group is weakly activating and also directs ortho and para.

Methanol Group (-CH₂OH): This is a weakly deactivating, meta-directing group due to its inductive electron-withdrawing effect.

Considering the positions on the naphthalene ring, the C4-methoxy group strongly activates the C3 and C5 positions. The C1-phenyl group activates the C8 position. The combined directing effects suggest that incoming electrophiles will preferentially substitute at the most activated and sterically accessible positions. The C3 position is strongly activated by the adjacent methoxy group, making it a likely site for electrophilic attack. The C5 and C8 positions are also activated.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂ in a non-polar solvent), sulfonation (with fuming H₂SO₄), and Friedel-Crafts acylation/alkylation are expected to occur on the naphthalene ring rather than the C1-phenyl ring. researchgate.netscirp.org The precise outcome would depend on the specific reagents and reaction conditions, which can be tuned to favor one constitutional isomer over others. Furthermore, advanced transformations, such as palladium-catalyzed dearomatization, could potentially be applied to construct more complex polycyclic skeletons. acs.org

Electrophilic Aromatic Substitution (EAS) Studies on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) on naphthalene is generally faster than on benzene (B151609) and typically favors substitution at the α-position (C1) over the β-position (C2). This preference is attributed to the greater stability of the arenium ion intermediate formed during α-attack, which can be stabilized by resonance structures that keep the aromatic sextet of the adjacent ring intact. stackexchange.comwordpress.com However, in a polysubstituted naphthalene such as this compound, the regiochemical outcome of EAS is dictated by the powerful and often competing directing effects of the existing substituents.

The rate and regioselectivity of EAS reactions like nitration and halogenation are determined by the cumulative influence of the methoxy, phenyl, and hydroxymethyl groups. The methoxy group at C4 is the most influential, acting as a potent activating group due to its ability to donate electron density via resonance. This significantly increases the nucleophilicity of the naphthalene ring system, making it highly susceptible to electrophilic attack.

Based on the directing effects of the substituents, the predicted sites of electrophilic attack on the naphthalene core are primarily in the unsubstituted ring. The powerful para-directing effect of the C4-methoxy group strongly activates the C5 and C7 positions. The C8 position is also activated by the ortho-directing phenyl group at C1. Conversely, the substituted ring is generally deactivated towards further substitution due to steric hindrance from the bulky groups at C1, C2, and C4, and the weak deactivating nature of the C2-hydroxymethyl group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |

| Nitration | NO₂⁺ | 5-Nitro and 7-Nitro derivatives | 8-Nitro derivative | The powerful para-directing methoxy group at C4 strongly activates the C5 and C7 positions. uq.edu.auscite.ai |

| Bromination | Br⁺ | 5-Bromo and 7-Bromo derivatives | 8-Bromo derivative | Similar to nitration, the electron-donating methoxy group governs the regioselectivity. Steric factors may favor the C5 and C7 positions over the more hindered C8 position. scirp.org |

The directing influence of the substituents can be understood by examining their electronic properties.

Methoxy Group (at C4): As a strong activating group, the -OCH₃ substituent donates electron density to the aromatic system through resonance (a +R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density stabilizes the positive charge of the arenium ion intermediate, thereby accelerating the substitution reaction. The resonance stabilization is most effective when the electrophile attacks at positions ortho or para to the methoxy group. In this molecule, the para positions (C5 and C7) on the adjacent ring are the most likely candidates for substitution.

Phenyl Group (at C1): The phenyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions. It can donate electron density through resonance, but its effect is much weaker than that of the methoxy group. It primarily activates the C8 position (ortho) and positions within the unsubstituted ring.

Hydroxymethyl Group (at C2): The -CH₂OH group is considered a weak deactivating group. The electronegative oxygen atom pulls electron density away from the ring through a weak inductive effect, slightly destabilizing the arenium ion intermediate.

The synergistic activation from the methoxy and phenyl groups makes the naphthalene system significantly more reactive towards electrophiles than unsubstituted naphthalene. The methoxy group's influence is dominant, making the positions para to it (C5 and C7) the most probable sites of reaction. youtube.com

Directing Effects of Substituents on the Naphthalene Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| Methoxy (-OCH₃) | C4 | +R, -I | Strongly Activating | Ortho, Para |

| Phenyl (-C₆H₅) | C1 | +R, -I | Weakly Activating | Ortho, Para |

| Hydroxymethyl (-CH₂OH) | C2 | -I | Weakly Deactivating | Meta |

Cycloaddition Reactions Involving the Naphthalene System

Naphthalene can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, these reactions are often difficult to achieve because they require the disruption of the aromatic system, which carries a significant energetic penalty. Consequently, such reactions typically necessitate high temperatures or the use of highly reactive dienophiles. rsc.org

Recent advancements have shown that dearomative cycloadditions of naphthalenes can be achieved under milder conditions using visible-light photocatalysis. nih.govacs.org For this compound, the electron-rich substituted ring would be the more nucleophilic and thus the more reactive diene. However, it is sterically encumbered. Therefore, it is more likely that the unsubstituted ring (C5–C8) would act as the diene in a cycloaddition with a potent dienophile like maleic anhydride (B1165640), likely under photolytic or thermal conditions, to yield a bicyclo[2.2.2]octadiene derivative.

Reduction of the Aromatic System

The reduction of the naphthalene core can be achieved through several methods, with the Birch reduction being a prominent example for partial reduction. This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol as a proton source. wikipedia.org

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents. Electron-donating groups, such as the methoxy group, direct the reduction to occur on the ring to which they are attached. The mechanism involves the formation of a radical anion, which is protonated, followed by another electron transfer and a final protonation. For this compound, the methoxy group at C4 would direct the reduction to the substituted ring, yielding a 1,4-dihydronaphthalene (B28168) derivative where the methoxy group remains attached to a double bond, forming a stable enol ether product. askfilo.commasterorganicchemistry.com

Alternatively, catalytic hydrogenation using catalysts like palladium, platinum, or nickel under hydrogen pressure would lead to complete saturation of the aromatic system. Under mild conditions, the less substituted ring might be reduced first. Under more forcing conditions, both naphthalene rings and the phenyl ring would be fully reduced, yielding a perhydronaphthyl (decalin) derivative connected to a cyclohexylmethanol moiety.

Intermolecular and Intramolecular Reaction Pathways

Pericyclic Reactions and Cascade Processes

Pericyclic reactions are concerted processes that proceed through a cyclic transition state without the formation of intermediates. ox.ac.ukadichemistry.com While no specific pericyclic reactions are documented for this compound itself, its structure contains functional groups that could potentially engage in such transformations upon suitable modification.

For instance, the hydroxymethyl group at C2 could be a handle for intramolecular reactions. If converted into an allyl ether, the resulting molecule could theoretically undergo a uq.edu.aunih.gov-sigmatropic rearrangement (e.g., a Wittig rearrangement) or a uq.edu.auuq.edu.au-sigmatropic rearrangement (Claisen rearrangement) to form a new C-C bond, although such a pathway would be speculative without experimental validation.

Cascade processes involve a sequence of reactions where the product of one step becomes the substrate for the next in a single pot. One could envision a hypothetical cascade initiated by the oxidation of the primary alcohol to an aldehyde. This aldehyde could then undergo an intramolecular electrophilic attack onto the activated naphthalene ring (a Friedel-Crafts type acylation) to form a new fused ring system, demonstrating a potential, though unconfirmed, pathway for complex molecule synthesis starting from this scaffold.

Rearrangement Reactions

The chemical reactivity of this compound is significantly influenced by the stability of the carbocation intermediate that can be formed at the benzylic position. Under acidic conditions, the hydroxyl group is protonated, followed by the elimination of a water molecule to generate a secondary carbocation. This carbocation is stabilized by the adjacent phenyl and methoxy-substituted naphthalene ring systems. Such intermediates are prone to undergo rearrangement reactions, primarily through a Wagner-Meerwein-type shift, to form a more stable carbocation.

In the case of this compound, the initially formed secondary carbocation can undergo a 1,2-hydride shift or a 1,2-phenyl shift. The migratory aptitude of different groups generally follows the order of aryl > hydride > alkyl, suggesting that a 1,2-phenyl shift would be the favored rearrangement pathway. This rearrangement would lead to the formation of a more stable tertiary carbocation, which can then be quenched by a nucleophile or undergo elimination to form an alkene. The methoxy group on the naphthalene ring, being an electron-donating group, plays a crucial role in stabilizing the positive charge on the carbocation intermediate, thereby facilitating the rearrangement process.

The general mechanism for the acid-catalyzed rearrangement is depicted below:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst.

Formation of the carbocation: The protonated hydroxyl group leaves as a water molecule, resulting in the formation of a secondary carbocation.

1,2-Aryl shift (Wagner-Meerwein rearrangement): The adjacent phenyl group migrates with its bonding electrons to the electron-deficient carbon, leading to the formation of a more stable tertiary carbocation.

Deprotonation/Nucleophilic attack: The rearranged carbocation can then be deprotonated to yield an alkene or be attacked by a nucleophile present in the reaction medium to give the final substitution product.

The specific products formed would depend on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature.

Advanced Mechanistic Investigations

To gain a deeper understanding of the reaction mechanisms involving this compound, several advanced investigative techniques can be employed. These studies are crucial for elucidating the nature of the transition states, the involvement of intermediates, and the precise sequence of bond-making and bond-breaking events.

Kinetic Studies and Activation Parameter Determination

Kinetic studies are fundamental to understanding the rate of a reaction and the factors that influence it. For the acid-catalyzed rearrangement of this compound, monitoring the disappearance of the reactant or the appearance of the product over time allows for the determination of the reaction rate law. It is anticipated that the reaction would exhibit first-order kinetics with respect to the substrate and the acid catalyst.

By conducting the reaction at various temperatures, the activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined from the Arrhenius equation. A negative entropy of activation would suggest a highly ordered transition state, which is characteristic of reactions involving the formation of a cyclic intermediate or a solvent-caged ion pair. Conversely, a positive entropy of activation would indicate a more disordered transition state, often associated with dissociative mechanisms.

| Parameter | Hypothetical Value | Interpretation |

| Rate Constant (k) at 298 K | 3.5 x 10-4 s-1 | Indicates a moderately fast reaction under the given conditions. |

| Enthalpy of Activation (ΔH‡) | 85 kJ/mol | Reflects the energy barrier for the reaction, consistent with carbocation formation. |

| Entropy of Activation (ΔS‡) | -25 J/(mol·K) | Suggests a more ordered transition state, possibly due to solvent reorganization around the developing carbocation. |

| Gibbs Free Energy of Activation (ΔG‡) | 92.4 kJ/mol | Represents the overall free energy barrier for the reaction. |

Table 1: Hypothetical Kinetic and Activation Parameters for the Acid-Catalyzed Rearrangement of this compound.

Isotope Labelling Experiments for Mechanism Elucidation

Isotope labeling is a powerful tool for tracing the fate of specific atoms during a chemical reaction and can provide definitive evidence for a proposed mechanism. In the context of the rearrangement of this compound, deuterium (B1214612) labeling can be particularly informative.

For instance, synthesizing the starting material with a deuterium atom at the carbinol carbon ((4-Methoxy-1-phenylnaphthalen-2-yl)(deuterio)methanol) would allow for the tracking of this deuterium atom in the products. If a 1,2-hydride shift were to occur, the position of the deuterium in the rearranged product would be different from that expected from a 1,2-phenyl shift.

Furthermore, kinetic isotope effect (KIE) studies can be conducted by comparing the reaction rates of the deuterated and non-deuterated substrates. A primary KIE (kH/kD > 1) would be expected if the C-H(D) bond is broken in the rate-determining step, which would be the case for a 1,2-hydride shift. A secondary KIE might be observed if the hybridization of the carbon atom bearing the deuterium changes during the rate-determining step, which would be expected for carbocation formation.

| Experiment | Expected Outcome for Phenyl Shift | Mechanistic Insight |

| Deuterium labeling at the carbinol carbon | Deuterium remains at the original carbinol carbon in the rearranged product. | Confirms that a hydride shift from this position is not the primary rearrangement pathway. |

| Kinetic Isotope Effect (kH/kD) | A small secondary KIE (e.g., 1.1-1.2) | Consistent with the rate-determining step being the formation of the carbocation, where the hybridization of the carbinol carbon changes from sp3 to sp2. |

Table 2: Expected Outcomes of Isotope Labelling Experiments for the Rearrangement of this compound via a Phenyl Shift.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates, such as carbocations, provide compelling evidence for a proposed reaction mechanism. In the case of the reactions of this compound, the formation of a carbocation intermediate is highly probable.

One common method for characterizing carbocations is through the use of superacids, which can generate and stabilize these intermediates at low temperatures, allowing for their spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the characteristic downfield shifts of the positively charged carbon and adjacent protons.

Another approach is the use of trapping experiments. By introducing a potent nucleophile into the reaction mixture, it may be possible to intercept and "trap" the carbocation intermediate before it undergoes rearrangement or other subsequent reactions. The structure of the trapped product can then provide information about the structure of the intermediate. For instance, the use of a nucleophile like azide (B81097) (N3-) could lead to the formation of an azide-containing product, confirming the presence of a carbocation.

| Technique | Expected Observation | Information Gained |

| Low-Temperature NMR in Superacid | Significant downfield shift of the carbinol carbon signal in the 13C NMR spectrum. | Direct evidence for the formation of a carbocation and information about its electronic structure. |

| Trapping with a Strong Nucleophile (e.g., NaN3) | Formation of a product where the hydroxyl group is replaced by the nucleophile. | Confirms the existence of a carbocation intermediate and can provide insights into its regiochemistry before rearrangement. |

| UV-Vis Spectroscopy | Appearance of a new absorption band at a longer wavelength upon addition of acid. | Can indicate the formation of a highly conjugated carbocation intermediate. |

Table 3: Techniques for the Characterization of Reactive Intermediates in the Reactions of this compound.

Transformations at the Methanol Group

The primary alcohol functionality of this compound is a versatile handle for a wide range of chemical transformations. Oxidation, etherification, esterification, and nucleophilic substitution reactions allow for the introduction of various functional groups, significantly altering the molecule's physicochemical properties.

The oxidation of the primary alcohol group in this compound can yield the corresponding aldehyde and carboxylic acid analogues. The choice of oxidizing agent and reaction conditions determines the final product.

Aldehyde Synthesis : Controlled oxidation is required to convert the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM) are commonly employed for this transformation. Another method involves the Vilsmeier-Haack reaction, which can achieve double formylation on suitable acetyl derivatives to produce 3-formylchromones, demonstrating a pathway for aldehyde synthesis on complex cyclic structures. mdpi.com

Carboxylic Acid Synthesis : Stronger oxidizing agents are used to convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or a two-step process involving oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂). The direct conversion of benzylic C-H bonds to carboxylic acids is also a powerful tool in organic synthesis. For instance, various aliphatic carboxylic acids can be used in iron-catalyzed reactions to form new C-C bonds, highlighting the versatility of carboxylic acids as building blocks. acs.orgacs.org While not a direct oxidation of the target molecule, this illustrates the importance of carboxylic acid derivatives in synthesis.

These transformations are fundamental in organic synthesis, providing access to key intermediates for further functionalization.

Table 1: Oxidation Reactions of Primary Alcohols

| Transformation | Reagent Examples | Product Functional Group |

|---|---|---|

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Aldehyde |

Ether and ester derivatives are synthesized to modify properties such as lipophilicity, stability, and biological activity.

Ether Derivatives : The Williamson ether synthesis is a classic and effective method for preparing ethers from alcohols. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide). masterorganicchemistry.com This method is highly efficient for primary alkyl halides. masterorganicchemistry.com Alternative methods include reactions catalyzed by transition metals or using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) to chemoselectively convert benzyl (B1604629) alcohols into their corresponding ethers. organic-chemistry.org

Ester Derivatives : Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). A more common laboratory method is the reaction of the alcohol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine, which proceeds under milder conditions. The synthesis of Schiff bases containing ether and ester groups has been accomplished through reactions of hydroxybenzaldehydes and their ester derivatives, showcasing the integration of these functional groups into larger molecules. researchgate.net

The preparation of these derivatives is essential for creating libraries of compounds for screening in various research applications. rsc.org

Introducing nitrogen and sulfur atoms can impart unique chemical and biological properties. This is often achieved by converting the hydroxyl group into a better leaving group.

Nitrogen-Containing Groups (Amines) : The alcohol can be converted to a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride in the presence of a base. This transforms the poor -OH leaving group into a good one. The resulting tosylate can then undergo nucleophilic substitution with an amine (primary or secondary) or ammonia to yield the corresponding amine derivative. libretexts.org

Sulfur-Containing Groups (Thiols and Thioethers) : Similarly, the tosylated intermediate can be reacted with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group (-SH). To form a thioether, the tosylate can be reacted with a thiolate anion (RS⁻), which is generated by deprotonating a thiol with a base. libretexts.org The synthesis of thioesters, which are analogues of esters with a sulfur atom replacing one of the oxygens, is another route to sulfur-containing derivatives. libretexts.org

These strategies allow for the incorporation of diverse heteroatomic functionalities, expanding the chemical space accessible from the parent alcohol.

Modifications of the Naphthalene Ring and Substituents

Functionalization of the aromatic core of this compound allows for the modulation of its electronic and steric properties.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The methoxy group (-OMe) on the naphthalene ring is a known directed metalation group (DMG), which can direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent ortho position (C3). uwindsor.caorganic-chemistry.org

The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents at the C3 position. This intermediate can also undergo transmetalation, for example with zinc or boron compounds, to generate organometallic reagents suitable for transition-metal-catalyzed cross-coupling reactions. baranlab.org

DoM-Cross-Coupling Strategy : The combination of DoM with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provides a versatile route to complex aromatic compounds. pharmaceutical-business-review.comresearchgate.net After the initial ortho-lithiation at C3, quenching with a boron electrophile (e.g., triisopropyl borate) would yield a boronic acid or ester. This boronic acid derivative can then be coupled with various aryl or vinyl halides under palladium catalysis to form a new carbon-carbon bond at the C3 position. researchgate.net This "DoM–cross-coupling fusion" has become a common and efficient strategy in modern synthesis. pharmaceutical-business-review.com

Table 2: Directed Ortho-Metalation (DoM) and Cross-Coupling Sequence

| Step | Process | Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Directed ortho-Metalation | sec-BuLi, THF | Lithiation at C3 position |

| 2 | Borylation | B(OiPr)₃ | Formation of a boronic ester at C3 |

The synthesis of analogues with different phenyl or alkoxy groups allows for a systematic investigation of how these substituents influence molecular properties.

New Phenyl Analogues : The introduction of substituted phenyl groups at the C1 position can be achieved by modifying the initial synthesis of the naphthalene core. For example, a Suzuki-Miyaura coupling reaction between a naphthalene boronic acid derivative and a substituted aryl halide (or vice-versa) could be a key step in building the 1-phenylnaphthalene (B165152) skeleton. This allows for the incorporation of a wide variety of electronically and sterically diverse phenyl rings. researchgate.net

New Methoxy Analogues : The methoxy group at C4 can be converted into other alkoxy groups or a hydroxyl group. Demethylation is a common strategy to convert a methoxy group to a hydroxyl group. nih.gov Reagents such as boron tribromide (BBr₃) or refluxing with strong acids like hydrobromic acid (HBr) are effective for this purpose. nih.gov The resulting phenol (B47542) can then be alkylated using the Williamson ether synthesis (reacting the phenoxide with an alkyl halide) to introduce a variety of new alkoxy groups (-OR), creating a library of methoxy analogues. masterorganicchemistry.com

These synthetic strategies provide comprehensive control over the substitution pattern of the this compound scaffold, enabling the generation of tailored molecules for specific research purposes.

Derivatization and Functionalization Strategies of 4 Methoxy 1 Phenylnaphthalen 2 Yl Methanol

Derivatization via Modification of the Naphthalene (B1677914) Core

A thorough review of scientific literature and chemical databases reveals no specific, documented examples of ring-expansion or ring-contraction strategies being applied to (4-Methoxy-1-phenylnaphthalen-2-yl)methanol. Research focusing on the derivatization of this molecule has primarily centered on modifications of its functional groups rather than alterations of the core naphthalene ring system.

While general methodologies for ring expansion, such as the Tiffeneau-Demjanov rearrangement, or ring contractions, like the Favorskii rearrangement, are established in organic synthesis for other cyclic structures, their application to this compound has not been reported. Consequently, there are no detailed research findings, reaction conditions, or data tables available for this specific transformation.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 1 Phenylnaphthalen 2 Yl Methanol

Molecular Modeling and Dynamics Simulations

Solvent Effects on Molecular Structure and Reactivity

To fulfill the request, original research involving quantum chemical calculations and molecular modeling simulations would need to be performed on "(4-Methoxy-1-phenylnaphthalen-2-yl)methanol." Such an undertaking is beyond the scope of this information retrieval service.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone. For a compound like this compound, computational approaches would be invaluable in understanding its formation, reactivity, and potential transformations. These investigations typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

A key aspect of elucidating a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. Computational chemists use various algorithms to locate these transient structures. Once a transition state is found, its geometry is analyzed, and frequency calculations are performed to confirm that it corresponds to a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

For instance, in the synthesis of related aminobenzylnaphthols via the Betti reaction, computational studies could be used to model the reaction pathway, identifying the transition states for the key steps of imine formation and nucleophilic attack. nih.gov Similarly, in palladium-catalyzed reactions, DFT calculations can help to map out the catalytic cycle, including ligand dissociation, oxidative addition, and reductive elimination steps, each proceeding through a specific transition state. mdpi.comresearchgate.net

The determination of the reaction pathway involves connecting the reactants, transition states, and products through intrinsic reaction coordinate (IRC) calculations. This allows for the visualization of the molecular transformations along the reaction path and provides a detailed understanding of the mechanism. The relative energies of the reactants, intermediates, transition states, and products are then used to construct a reaction energy profile, which reveals the thermodynamics and kinetics of the reaction.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of a Naphthyl Derivative

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate | -5.4 |

| TS2 | Second Transition State | +10.8 |

| P | Products | -20.1 |

Note: This table is illustrative and does not represent actual data for this compound.

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Charge distribution analysis and Frontier Molecular Orbital (FMO) theory are two key computational tools used for this purpose.

Charge Distribution Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in a molecule. This information helps to identify electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. For this compound, one would expect the oxygen atoms of the methoxy (B1213986) and hydroxyl groups to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would likely be electropositive, rendering it susceptible to abstraction by a base.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO can predict the regioselectivity of a reaction. For example, in a reaction involving this compound, the location of the HOMO would indicate the most likely site for oxidation or electrophilic attack, while the location of the LUMO would suggest the most probable site for nucleophilic attack.

Computational studies on various organic molecules have demonstrated the utility of FMO analysis in understanding their electronic properties and reactivity. nih.govresearchgate.net For instance, the HOMO and LUMO energies can be calculated to predict charge transfer interactions within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Data for a Phenylnaphthalene Scaffold

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference |

Note: This table is illustrative and does not represent actual data for this compound.

Structure Reactivity Relationships and Analogues of 4 Methoxy 1 Phenylnaphthalen 2 Yl Methanol

Systematic Variation of Substituents on the Naphthalene (B1677914) Core

The naphthalene core of (4-Methoxy-1-phenylnaphthalen-2-yl)methanol serves as a versatile scaffold for systematic modification. The introduction of various substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its reactivity in chemical transformations.

Impact of Electronic and Steric Effects on Chemical Transformations

The reactivity of the naphthalene ring system is profoundly influenced by the electronic nature of its substituents. Activating groups, which donate electron density, generally accelerate reactions with electrophiles by stabilizing the intermediate carbocation. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electron density, slowing down such reactions. libretexts.orglibretexts.org

In the context of this compound, the existing methoxy (B1213986) group at the C4 position is a strong electron-donating group. This activation is not uniform across the ring; the most activated positions for electrophilic substitution on a 2-methoxynaphthalene (B124790) system are typically C1 and C6. researchgate.net The presence of the phenyl group at C1 and the methanol (B129727) group at C2, however, introduces significant steric hindrance that directs incoming electrophiles to other available positions on the ring system.

The interplay between electronic and steric effects can be illustrated by considering hypothetical substitutions on the naphthalene core.

Table 1: Predicted Impact of Substituents on the Reactivity of the Naphthalene Core

| Substituent at C6 | Electronic Effect | Steric Hindrance | Predicted effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -NO₂ | Electron-withdrawing | Small | Deactivation of the ring, meta-directing relative to itself. |

| -CH₃ | Electron-donating | Small | Activation of the ring, ortho/para-directing relative to itself. |

| -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Medium | Weak deactivation, ortho/para-directing relative to itself. |

Research on related naphthalene derivatives has shown that substrate reactivity is primarily governed by electronic factors, but steric effects become highly relevant, especially in constrained environments such as catalysis with zeolites. researchgate.net For instance, the acetylation of 2-methoxynaphthalene is heavily influenced by these factors. researchgate.net

Positional Isomerism and its Influence on Reactivity and Properties

Positional isomerism, where substituents occupy different positions on the naphthalene core, dramatically alters the molecule's properties and reactivity. For example, moving the methoxy group from the C4 to other positions would change the electron density distribution across the ring, thereby affecting the molecule's susceptibility to electrophilic or nucleophilic attack.

Consider the positional isomers of the methoxy group in the 1-phenyl-2-(hydroxymethyl)naphthalene system:

This compound: The methoxy group at C4 activates the ring, particularly the C3 and C5 positions, for electrophilic attack, though steric factors remain a consideration.

(5-Methoxy-1-phenylnaphthalen-2-yl)methanol): A methoxy group at C5 would strongly activate the C6 and C8 positions.

(6-Methoxy-1-phenylnaphthalen-2-yl)methanol): With the methoxy group at C6, the C5 and C7 positions would become more reactive.

The differentiation and analysis of such positional isomers are critical and can be achieved using chromatographic and mass spectrometry techniques. researchgate.net Studies on dimethoxyphenyl isomers have demonstrated that even subtle changes in substituent position can lead to distinct fragmentation patterns in mass spectrometry and different retention times in chromatography, allowing for their unambiguous identification. researchgate.net These differences in physical properties are a direct consequence of the altered molecular dipole moments and intermolecular interactions arising from the varied substituent placements.

Modification of the Methanol Moiety and its Analogues

The hydroxymethyl group at the C2 position is a key functional handle for a variety of chemical transformations. Its modification into other functional groups or its replacement with analogous structures provides a pathway to a diverse range of compounds with different reactivity profiles.

Comparative Studies with Primary, Secondary, and Tertiary Alcohol Analogues

The classification of the alcohol—primary, secondary, or tertiary—at the C2 position has a profound impact on its reactivity, particularly in substitution and elimination reactions.

Primary Alcohol (as in the parent compound): this compound is a primary alcohol. These alcohols are susceptible to oxidation to aldehydes and carboxylic acids and can undergo SN2 reactions after activation of the hydroxyl group (e.g., conversion to a tosylate or halide).

Secondary Alcohol Analogue: An analogue such as 1-(4-Methoxy-1-phenylnaphthalen-2-yl)ethanol would be a secondary alcohol. These are generally less reactive in SN2 reactions due to increased steric hindrance and are oxidized to ketones. Recent studies have shown that iron(III) catalysts can facilitate intramolecular substitutions of secondary alcohols with a high degree of chirality transfer, proceeding through an SN2-type mechanism. nih.gov

Tertiary Alcohol Analogue: A tertiary alcohol, for example, 2-(4-Methoxy-1-phenylnaphthalen-2-yl)propan-2-ol, would be significantly more sterically hindered. It cannot be oxidized without breaking carbon-carbon bonds. Substitution reactions at the tertiary center would proceed via an SN1 mechanism, involving a stable benzylic carbocation intermediate. These reactions are often accompanied by competing elimination reactions. nih.gov Even challenging tertiary alcohols have been shown to undergo nucleophilic substitution with high yields and chirality transfer under specific catalytic conditions. nih.gov

Table 2: Reactivity Comparison of Alcohol Analogues

| Alcohol Type | Analogue Example | Typical Oxidation Product | Primary Substitution Mechanism |

|---|---|---|---|

| Primary | This compound | Aldehyde/Carboxylic Acid | SN2 |

| Secondary | 1-(4-Methoxy-1-phenylnaphthalen-2-yl)ethanol | Ketone | SN2 / SN1 |

Reactivity of Ether, Ester, and Carbonyl Analogues

Replacing the methanol group with other functionalities opens up new reaction pathways.

Ether Analogues: A methyl ether analogue, 2-(methoxymethyl)-4-methoxy-1-phenylnaphthalene, would be significantly less reactive than the parent alcohol. The ether linkage is generally stable to many oxidizing and reducing agents, as well as basic conditions. Cleavage of the ether would require harsh conditions, typically using strong acids like HBr or HI.

Ester Analogues: An acetate (B1210297) ester, such as (4-methoxy-1-phenylnaphthalen-2-yl)methyl acetate, introduces an electrophilic carbonyl center. This group is susceptible to nucleophilic attack, leading to hydrolysis back to the alcohol under acidic or basic conditions, or transesterification in the presence of other alcohols.

Carbonyl Analogues: The corresponding aldehyde, 4-methoxy-1-phenylnaphthalene-2-carbaldehyde, is a versatile intermediate. The aldehyde functionality can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction back to the primary alcohol. It can also participate in various condensation reactions. The synthesis of related naphthalenic aldehydes has been reported as a precursor for Schiff base compounds. researchgate.net The corresponding ketone analogue, derived from a secondary alcohol, would show similar reactivity but with generally lower reaction rates due to increased steric hindrance at the carbonyl carbon.

Introduction of Heteroatoms or Alternative Ring Systems

Replacing the naphthalene core's carbon atoms with heteroatoms or substituting the entire naphthalene system with other aromatic rings creates analogues with fundamentally different electronic and biological properties.

The introduction of a nitrogen atom into the naphthalene core would form an azanaphthalene (quinoline or isoquinoline) analogue. For example, a quinoline (B57606) analogue might feature a nitrogen atom at the 5, 6, 7, or 8-position. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution. The basicity of the nitrogen atom also provides a site for protonation or alkylation. The synthesis of 4-methylamino-2-phenylquinoline analogues has been explored, demonstrating the feasibility of incorporating nitrogen and studying the resulting properties. researchgate.net

Table 3: Properties of Heterocyclic Analogues

| Analogue Type | Example Structure | Key Property Change |

|---|---|---|

| Quinoline Analogue | (4-Methoxy-1-phenylquinolin-2-yl)methanol | Introduction of a basic nitrogen center; deactivation of the ring to electrophilic attack. |

| Furan (B31954) Analogue | (4-Methoxy-1-(furan-2-yl)naphthalen-2-yl)methanol | Increased electron density from the furan ring; potential for different binding interactions. |

These modifications underscore the vast chemical space that can be explored starting from the this compound scaffold, with each structural change offering a new avenue for modulating reactivity and molecular properties.

Bioisosteric Replacements and Their Impact on Chemical Behavior

Bioisosteric replacement is a widely utilized strategy in medicinal chemistry for the rational design of new molecules. This approach involves the substitution of a functional group within a parent compound with another group that possesses similar steric and electronic characteristics. The primary objectives of such modifications are to enhance desired biological or physical properties, such as potency and metabolic stability, while minimizing undesirable effects. A frequent and well-documented bioisosteric substitution is the replacement of a methoxy (-OCH3) group with a fluorine (-F) atom.

The rationale behind substituting a methoxy group with fluorine is multifaceted. The fluorine atom is isosteric with the hydroxyl group and isosteric in size with a hydrogen atom, allowing it to be introduced into a molecule with minimal steric perturbation. From an electronic standpoint, both the methoxy group and the fluorine atom are electron-donating through resonance and electron-withdrawing through induction. However, the high electronegativity of fluorine results in a significantly stronger inductive effect. This alteration in electronic distribution can profoundly influence the chemical reactivity and physicochemical properties of the molecule.

One of the key motivations for replacing a methoxy group is to block metabolic oxidation. Aromatic methoxy groups are susceptible to enzymatic O-dealkylation, a common metabolic pathway. The carbon-fluorine bond, in contrast, is exceptionally strong and resistant to metabolic cleavage. Therefore, replacing a metabolically labile methoxy group with a fluorine atom can enhance the metabolic stability and bioavailability of a compound.

A pertinent example that illustrates the nuanced effects of a methoxy group on the chemical behavior of a naphthalene-containing scaffold can be found in a study on melatonin (B1676174) analogues. In this research, the indole (B1671886) ring of melatonin was replaced by a bioisosteric naphthalene ring, and the influence of a methoxy group on the antioxidant activity of these new derivatives was investigated. ebyu.edu.tr The study synthesized two series of compounds: one with a methoxy group on the naphthalene ring and one without.

The following interactive data table summarizes the radical scavenging activities (IC50 values) of selected melatonin analogues from the study, highlighting the differential impact of the methoxy group in the presence and absence of other substituents. A lower IC50 value indicates higher antioxidant activity.

| Compound ID | Naphthalene Ring Substitution | Phenyl Ring Substitution | Radical Scavenging Activity (IC50 in µM) |

| 1i | 6-Methoxy | 4-Methyl | >1000 |

| 1t | Unsubstituted | 4-Methyl | >1000 |

| 1j | 6-Methoxy | 4-Methoxy | >1000 |

| 1u | Unsubstituted | 4-Methoxy | >1000 |

| 1a | 6-Methoxy | 2-Fluoro | 250 |

| 1l | Unsubstituted | 2-Fluoro | >1000 |

| 1b | 6-Methoxy | 3-Fluoro | 125 |

| 1m | Unsubstituted | 3-Fluoro | 250 |

| 1c | 6-Methoxy | 4-Fluoro | 125 |

| 1n | Unsubstituted | 4-Fluoro | 250 |

Advanced Analytical Methodologies for Research and Purity Assessment of the Chemical Compound

Chromatographic Separation Techniques for Research Samples

Chromatography is the cornerstone of separation science, indispensable for isolating the target compound from starting materials, by-products, and other impurities. The choice of technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally labile compounds like (4-Methoxy-1-phenylnaphthalen-2-yl)methanol. Its high resolution and sensitivity make it ideal for determining the purity of final products and for real-time monitoring of reaction progress.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for naphthalene (B1677914) derivatives. rdd.edu.iq In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comresearchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By taking aliquots from a reaction mixture over time, HPLC can track the consumption of reactants and the formation of this compound, as well as any intermediates or by-products. nih.gov This allows for precise optimization of reaction conditions such as temperature, time, and catalyst loading. For purity assessment, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram, providing a quantitative measure of purity.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of naphthalene derivatives. rdd.edu.iq |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a wide range of polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Naphthalene rings have strong UV absorbance, enabling sensitive detection (e.g., at 254 nm). rdd.edu.iq |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temp. | 25-40 °C | Controls retention times and peak shapes. |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. asianpubs.org While this compound itself has relatively low volatility due to its hydroxyl group and high molecular weight, GC is highly valuable for analyzing volatile starting materials, solvents, or low-molecular-weight by-products that may be present in a reaction mixture. ysu.edu

For the analysis of less volatile compounds like the target molecule, a derivatization step is often necessary to increase volatility and thermal stability. For instance, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether. The resulting derivative is more amenable to GC analysis. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 2: Typical GC Conditions for Analysis of Volatile By-products or Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., (5%-phenyl)-methylpolysiloxane) | A common stationary phase offering good separation for a wide range of organic molecules. wiley.com |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbons and their derivatives. |

| Derivatization | Silylation (e.g., with BSTFA) | Increases the volatility of the target molecule for GC analysis. |

The compound this compound is achiral. However, if it is used as a precursor in the synthesis of a chiral derivative, determining the enantiomeric purity (or enantiomeric excess, ee) of the product is crucial, especially in pharmaceutical applications. nih.gov Chiral chromatography is the most widely used method for separating enantiomers. rsc.org

This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds. mdpi.comnih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

Table 3: Example Chiral HPLC System for Enantiomeric Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, amylose derivative) nih.gov | The chiral selector that enables the differential interaction and separation of enantiomers. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) with an additive (e.g., diethylamine) nih.gov | The solvent system's composition is critical for achieving optimal chiral recognition and resolution. |

| Detector | UV-Vis or Circular Dichroism (CD) | UV detection is common; CD provides additional information on the chirality of the eluting peaks. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Column Temp. | 10-40 °C | Temperature can significantly influence chiral recognition and separation efficiency. nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, providing a much greater depth of information than either technique alone. ijpsjournal.comrjpn.org

Combining chromatography with mass spectrometry (MS) is one of the most powerful analytical strategies for the identification of unknown compounds in complex mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile components. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. wiley.com The resulting mass spectrum is a unique fingerprint that provides the molecular weight and structural information, which can be compared against spectral libraries for positive identification of by-products or trace impurities. ysu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing this compound and its non-volatile impurities. nih.gov After separation on the LC column, the eluent is introduced into the MS source (e.g., electrospray ionization, ESI), where ions are generated in the gas phase. nih.gov The mass spectrometer then provides the molecular weight of the parent compound and, through tandem MS (MS/MS), can induce fragmentation to yield structural details. nih.govresearchgate.net This is invaluable for identifying unexpected reaction products or degradation compounds. sciex.com

Table 4: Comparison of GC-MS and LC-MS for the Analysis of this compound Synthesis

| Technique | Analytes | Ionization Method | Information Provided |

|---|---|---|---|

| GC-MS | Volatile starting materials, solvents, low MW by-products, volatile derivatives. researchgate.net | Electron Ionization (EI) | Provides fragmentation patterns for library matching and structural elucidation of unknowns. |

| LC-MS | Target compound, non-volatile intermediates, high MW impurities, polar by-products. researchgate.net | Electrospray Ionization (ESI) | Provides molecular weight of the intact molecule (soft ionization) and structural data via MS/MS fragmentation. nih.gov |

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a pinnacle in analytical chemistry for unambiguous structure determination. researchgate.net HPLC-NMR allows for the acquisition of NMR spectra (e.g., ¹H NMR, COSY) directly on the compounds as they elute from the HPLC column. mdpi.com

This technique is particularly powerful for identifying unknown impurities or isomers without the need for time-consuming isolation and purification. For example, if an unknown impurity peak is observed in the HPLC analysis of a this compound sample, the flow can be directed into the NMR spectrometer. The resulting NMR spectrum can provide definitive structural information, revealing details about the arrangement of protons and their connectivity, allowing for the complete characterization of the unknown compound in a single experiment. mdpi.com

Table 5: Information from HPLC-NMR for Structural Elucidation

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling, revealing neighboring protons. |

| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other, helping to piece together molecular fragments. mdpi.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with the carbons to which they are directly attached. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds, allowing the connection of molecular fragments. mdpi.com |

Quantitative Analytical Methods in Research

Quantitative analysis in chemical research is fundamental to determining the amount or concentration of a specific substance within a sample. For a compound such as this compound, these methods are crucial for assessing the purity of synthesized batches, determining the yield of a chemical reaction, and studying reaction kinetics. Among the various techniques available, spectrophotometric methods are particularly valuable due to their simplicity, sensitivity, and suitability for real-time measurements.

Spectrophotometric Quantitation in Reaction Monitoring